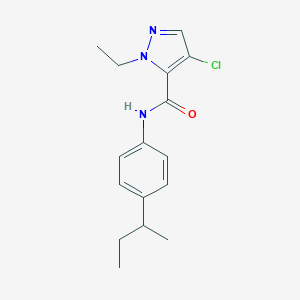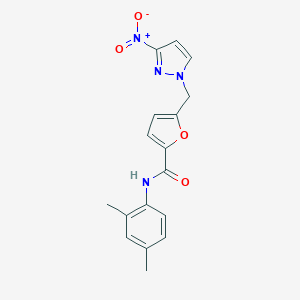
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CFM 4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFM 4 is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 is not fully understood. However, it has been shown to modulate the activity of various receptors, including the cannabinoid receptor type 1 (CB1), the transient receptor potential vanilloid type 1 (TRPV1), and the P2X7 receptor. This compound 4 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
This compound 4 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 4 induces apoptosis by activating caspase-3 and caspase-7. In neurons, this compound 4 modulates the activity of the endocannabinoid system, leading to pain relief. In immune cells, this compound 4 inhibits the production of pro-inflammatory cytokines, leading to an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has several advantages for lab experiments, including its high yield of synthesis, its relatively simple synthesis method, and its potential applications in various scientific research fields. However, this compound 4 also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4, including the development of more efficient synthesis methods, the identification of its molecular target(s), and the investigation of its potential applications in other scientific research fields. This compound 4 has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its mechanism of action and its potential applications.
Synthesemethoden
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been synthesized using various methods, including the reaction of 3-fluorobenzoyl chloride with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. Another method involves the reaction of 3-fluorobenzoyl isocyanate with 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of this compound 4 is relatively simple, and the yield is high.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide 4 has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, this compound 4 has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound 4 has been used to study the role of the endocannabinoid system in pain modulation. In immunology, this compound 4 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C12H11ClFN3O |
|---|---|
Molekulargewicht |
267.68 g/mol |
IUPAC-Name |
4-chloro-N-(3-fluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClFN3O/c1-7-10(13)11(17(2)16-7)12(18)15-9-5-3-4-8(14)6-9/h3-6H,1-2H3,(H,15,18) |
InChI-Schlüssel |
YBIAFXBEDRFNPW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)F)C |
Kanonische SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)




![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)


